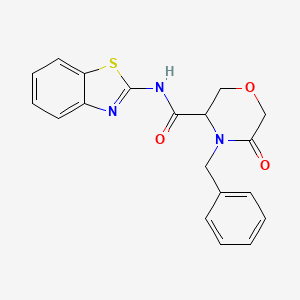![molecular formula C19H18N4O2 B2544613 N-(2-(4-オキソベンゾ[d][1,2,3]トリアジン-3(4H)-イル)エチル)-1-フェニルシクロプロパンカルボキサミド CAS No. 2034505-39-8](/img/structure/B2544613.png)
N-(2-(4-オキソベンゾ[d][1,2,3]トリアジン-3(4H)-イル)エチル)-1-フェニルシクロプロパンカルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide is an intriguing compound belonging to a class of molecules known for their potential applications in various fields, such as chemistry, biology, and medicine. This compound boasts a complex structure that contains multiple functional groups, making it highly reactive and versatile in scientific research.
科学的研究の応用
Chemistry
This compound is utilized in studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, it is used to probe cellular processes and molecular interactions.
Medicine
Potential medical applications include drug development and the design of therapeutic agents targeting specific pathways.
Industry
Industrial uses encompass the production of specialty chemicals and the development of advanced materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide typically involves several steps:
Starting Material: The synthesis usually starts with commercially available precursors.
Cyclopropanecarboxylation: An intermediate cyclopropanecarboxylic acid derivative is formed through a cyclopropanation reaction.
Triazine Ring Formation: The 1,2,3-triazine ring is introduced via a cyclization reaction.
Coupling Reaction: The final compound is obtained by coupling the cyclopropanecarboxylic acid derivative with the triazine intermediate.
Industrial Production Methods
For large-scale production, the process is often optimized to enhance yield and purity. Key factors include reaction temperature, pressure, solvent selection, and catalyst choice.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often yielding derivatives with altered electronic properties.
Reduction: Reduction reactions can modify the compound's functional groups, potentially enhancing its stability or reactivity.
Substitution: Substitution reactions, especially nucleophilic or electrophilic ones, can lead to the formation of various analogs with unique properties.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, usually under acidic or basic conditions.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used, typically in aprotic solvents.
Substitution: Reagents like halides, alkylating agents, and nucleophiles are used under controlled temperatures and pressures.
Major Products
The products formed depend on the reaction type. Oxidation often leads to the formation of ketones or aldehydes, while reduction can yield alcohols or amines. Substitution reactions produce a variety of derivatives, each with distinct chemical properties.
作用機序
N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide exerts its effects by interacting with molecular targets such as enzymes or receptors. These interactions often involve binding to active sites, leading to changes in the target's activity or function.
類似化合物との比較
Similar Compounds
N-(2-(4-oxo-2,1,3-benzoxadiazin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide
N-(2-(4-oxobenzo[c][1,2,3]thiadiazin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide
Uniqueness
The primary distinction of N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide lies in its triazine ring, which imparts unique electronic properties and reactivity compared to its analogs
特性
IUPAC Name |
N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c24-17-15-8-4-5-9-16(15)21-22-23(17)13-12-20-18(25)19(10-11-19)14-6-2-1-3-7-14/h1-9H,10-13H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFZJABNSOFUCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C(=O)NCCN3C(=O)C4=CC=CC=C4N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-fluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2544531.png)
![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2544533.png)
![Methyl 3-oxatricyclo[3.3.0.02,4]octane-2-carboxylate](/img/structure/B2544536.png)
![N-[4-(6-ethoxypyridazin-3-yl)phenyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B2544538.png)


![1-(5-Chloro-2,4-dimethoxyphenyl)-3-[4-(dimethylamino)-2-methoxypyrimidin-5-YL]urea](/img/structure/B2544544.png)






